molecular formula C9H20Cl2N2O B1378073 {[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride CAS No. 1559064-04-8

{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride

Cat. No.: B1378073
CAS No.: 1559064-04-8
M. Wt: 243.17 g/mol
InChI Key: HDJXERCXTSMRGS-UHFFFAOYSA-N
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Description

{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O It is known for its unique structure, which includes a cyclopropyl ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of {[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to {[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride include:

    Cyclopropylmethylamine: A precursor in the synthesis of the compound.

    Morpholine: A component of the compound’s structure.

    Cyclopropylamine derivatives: Compounds with similar cyclopropyl moieties.

Uniqueness

This compound is unique due to its combination of a cyclopropyl ring and a morpholine moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

[1-(morpholin-4-ylmethyl)cyclopropyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-7-9(1-2-9)8-11-3-5-12-6-4-11;;/h1-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJXERCXTSMRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 2
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
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{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 4
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
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{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride
Reactant of Route 6
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride

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